molecular formula C13H12FN3O5 B15260687 Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15260687
M. Wt: 309.25 g/mol
InChI Key: FSAFWTPBJCKBPU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-fluoro-4-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological macromolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

Uniqueness

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both a fluoro-nitrophenyl group and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with a diverse range of biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a nitrophenyl group, contributing to its unique chemical reactivity. The molecular formula is C12H12FNO5C_{12}H_{12}F_{N}O_{5} with a molecular weight of approximately 323.28 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the introduction of the nitro group and subsequent esterification processes. The general synthetic route may involve:

  • Formation of the Pyrazole Ring : Utilizing active methylene compounds alongside appropriate reagents.
  • Nitro Group Introduction : Employing sodium nitrite for the nitro group addition.
  • Esterification : Using acetic anhydride to form the ethyl ester.

The yield and purity of the synthesized compound are critical for its biological evaluation .

Anticancer Potential

Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have demonstrated that this compound can inhibit cell proliferation in these cancer types, suggesting its potential as an anticancer agent .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis. Molecular modeling studies have indicated interactions with specific cellular targets that could be responsible for its anticancer activity .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antiproliferative effects on MDA-MB-231 cells, showing significant inhibition at concentrations above 10 µM.
Study 2 Investigated the compound's effect on HepG2 cells, revealing a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.
Study 3 Explored the compound's interaction with apoptotic pathways, demonstrating increased caspase activity in treated cells compared to controls.

These studies collectively highlight the compound's potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C13H12FN3O5

Molecular Weight

309.25 g/mol

IUPAC Name

ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12FN3O5/c1-2-22-12(18)5-8-7-15-16(13(8)19)11-4-3-9(17(20)21)6-10(11)14/h3-4,6-7,15H,2,5H2,1H3

InChI Key

FSAFWTPBJCKBPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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